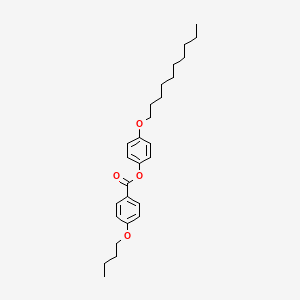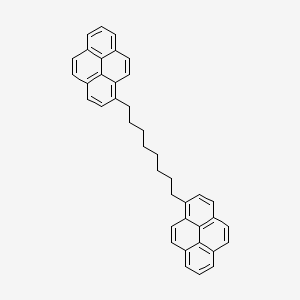
1,1'-(Octane-1,8-diyl)dipyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Octane-1,8-diyl)dipyrene is an organic compound characterized by the presence of two pyrene units connected by an octane chain. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. The compound’s structure allows it to exhibit interesting chemical and physical behaviors, making it a subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Octane-1,8-diyl)dipyrene typically involves the coupling of pyrene units with an octane linker. One common method is the reaction of pyrene with 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling process .
Industrial Production Methods: While specific industrial production methods for 1,1’-(Octane-1,8-diyl)dipyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Octane-1,8-diyl)dipyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the pyrene units to dihydropyrene or tetrahydropyrene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinone, while substitution reactions can produce halogenated pyrene derivatives.
Applications De Recherche Scientifique
1,1’-(Octane-1,8-diyl)dipyrene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic nature.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Mécanisme D'action
The mechanism of action of 1,1’-(Octane-1,8-diyl)dipyrene involves its interaction with various molecular targets. The compound’s aromatic rings can intercalate with DNA, potentially affecting gene expression and cellular functions. Additionally, its ability to absorb and emit light makes it useful in photophysical studies and applications .
Comparaison Avec Des Composés Similaires
1,1’-(1,12-Dodecanediyl)dipyrene: Similar structure but with a longer alkane linker.
1,1’-(Hexane-1,6-diyl)dipyrene: Similar structure but with a shorter alkane linker.
Uniqueness: 1,1’-(Octane-1,8-diyl)dipyrene is unique due to its specific chain length, which influences its physical properties and reactivity. The octane linker provides a balance between flexibility and rigidity, making it suitable for various applications in materials science and molecular biology .
Propriétés
Numéro CAS |
61549-29-9 |
|---|---|
Formule moléculaire |
C40H34 |
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
1-(8-pyren-1-yloctyl)pyrene |
InChI |
InChI=1S/C40H34/c1(3-5-9-27-15-17-33-21-19-29-11-7-13-31-23-25-35(27)39(33)37(29)31)2-4-6-10-28-16-18-34-22-20-30-12-8-14-32-24-26-36(28)40(34)38(30)32/h7-8,11-26H,1-6,9-10H2 |
Clé InChI |
RYMVTHAFVWTHPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
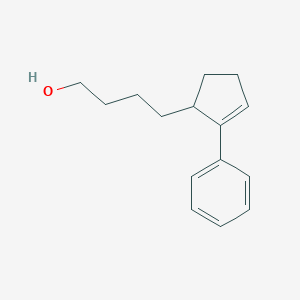
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)

![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
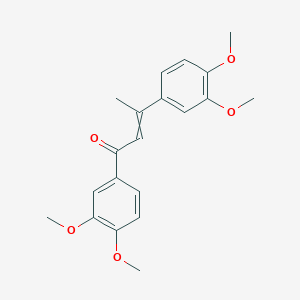
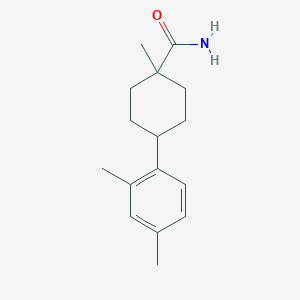

![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)

